

# An In-depth Technical Guide to 2-Bromo-3-chlorophenol

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## Compound of Interest

Compound Name: **2-Bromo-3-chlorophenol**

Cat. No.: **B1280867**

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This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for **2-Bromo-3-chlorophenol**, tailored for researchers, scientists, and professionals in drug development.

## IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-Bromo-3-chlorophenol**. This name is derived from the following nomenclature rules:

- The parent molecule is phenol, which consists of a hydroxyl (-OH) group attached to a benzene ring.
- The carbon atom bearing the hydroxyl group is designated as position 1.
- The benzene ring is numbered to assign the lowest possible locants to the substituents.
- A bromine atom is located at position 2, and a chlorine atom is at position 3.
- The substituents are listed in alphabetical order (bromo, then chloro).

Chemical Structure:

The structure consists of a benzene ring with a hydroxyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 3.

Figure 1: Chemical structure of **2-Bromo-3-chlorophenol**.

## Physicochemical and Computed Data

The following table summarizes the key physicochemical and computed properties of **2-Bromo-3-chlorophenol**.

Property	Value	Reference
Identifiers		
CAS Number	855836-62-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight		
Average Molecular Weight	207.45 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Exact Mass	205.91341 Da	<a href="#">[1]</a> <a href="#">[3]</a>
Monoisotopic Mass	205.91341 Da	<a href="#">[3]</a> <a href="#">[4]</a>
Physical Properties		
Melting Point	55.5 °C	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	233.0 ± 20.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.788 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Chemical Properties		
pKa (Predicted)	7.47 ± 0.10	<a href="#">[1]</a>
XLogP3	2.9	<a href="#">[1]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>
Topological Polar Surface Area	20.2 Å <sup>2</sup>	<a href="#">[3]</a>
Complexity	99.1	<a href="#">[1]</a>

## Safety and Handling

**2-Bromo-3-chlorophenol** is classified as a hazardous substance. The following GHS hazard classifications have been reported:

- H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[3][5]
- H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[3][5]
- H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[3][5]
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[3][5]

#### Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

## Experimental Protocols

Detailed experimental protocols for the specific synthesis of **2-Bromo-3-chlorophenol** are not readily available in the reviewed literature. However, a general synthetic approach can be inferred from established methods for the halogenation of phenols and their derivatives.

#### General Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis would likely proceed via a two-step electrophilic aromatic substitution on a suitable phenol precursor. A plausible, though not experimentally verified, workflow is outlined below.



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Figure 2: A potential experimental workflow for the synthesis of **2-Bromo-3-chlorophenol**.

#### Methodology:

- Starting Material Selection: A potential starting material is 3-chlorophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.
- Electrophilic Bromination: The 3-chlorophenol would be subjected to electrophilic bromination using a suitable brominating agent, such as molecular bromine ( $\text{Br}_2$ ) or N-bromosuccinimide (NBS), often in the presence of a catalyst or in an appropriate solvent like acetic acid. The hydroxyl group would primarily direct the incoming bromine electrophile to the positions ortho and para to it (positions 2, 4, and 6). The chlorine at position 3 would also influence the regioselectivity. This would likely result in a mixture of isomeric products.
- Purification: The desired **2-Bromo-3-chlorophenol** isomer would then need to be separated from the other isomers (e.g., 4-bromo-3-chlorophenol, 6-bromo-3-chlorophenol, and potentially poly-brominated products). This separation would typically be achieved using techniques such as column chromatography or recrystallization.

It is important to note that controlling the regioselectivity of this reaction would be a key challenge.

## Potential Applications in Research and Drug Development

While specific biological activities or drug development applications for **2-Bromo-3-chlorophenol** have not been identified in the literature, halogenated phenols as a class are important intermediates in organic synthesis and medicinal chemistry. For instance, the related compound 3-bromo-2-chlorophenol has been reported as a pharmaceutical intermediate for preparing PD-1/PD-L1 inhibitors and dual inhibitors for the D2 and DAT receptors.<sup>[6]</sup>

The presence of bromine and chlorine atoms on the phenol ring provides reactive handles for further chemical modifications, making it a potentially useful building block for creating libraries of compounds for drug discovery screening. The lipophilicity and electronic properties of the molecule, influenced by the halogen substituents, could be of interest in designing molecules with specific target interactions.

Potential Research Areas:

- Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules.
- Materials Science: As a monomer or precursor for halogenated polymers with specific properties.
- Environmental Science: As a reference standard for the detection and analysis of halogenated environmental contaminants. Halogenated phenols are known precursors to the formation of toxic dioxins and furans in thermal processes.<sup>[7]</sup>

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-3-chlorophenol** is not available in the public databases searched. However, data for isomeric compounds such as 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol are available and can provide an indication of the expected spectral features.<sup>[8][9][10][11][12][13]</sup> For unambiguous structure confirmation of synthesized **2-Bromo-3-chlorophenol**, acquisition and interpretation of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra would be essential.

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